N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide
CAS No.:
Cat. No.: VC16764138
Molecular Formula: C14H16F3N3O2
Molecular Weight: 315.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16F3N3O2 |
|---|---|
| Molecular Weight | 315.29 g/mol |
| IUPAC Name | N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C14H16F3N3O2/c15-14(16,17)10-3-1-2-9(6-10)13(22)19-7-12(21)20-5-4-11(18)8-20/h1-3,6,11H,4-5,7-8,18H2,(H,19,22) |
| Standard InChI Key | XNRHTENCTZKMOJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CC1N)C(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₁₄H₁₆F₃N₃O₂, with a molecular weight of 315.29 g/mol for the free base and 351.75 g/mol for its hydrochloride salt. Key structural features include:
-
A 3-(trifluoromethyl)benzamide group, which enhances metabolic stability and lipophilicity.
-
A 2-(3-aminopyrrolidin-1-yl)-2-oxoethyl side chain, contributing to hydrogen bonding and receptor interaction capabilities.
Table 1: Key Chemical Properties
| Property | Value/Descriptor |
|---|---|
| CAS Number (Free Base) | 857650-90-9 |
| CAS Number (Hydrochloride) | 857651-01-5 |
| IUPAC Name | N-[2-[(3S)-3-aminopyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide |
| SMILES | C1CN(CC1N)C(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F |
| InChI Key | XNRHTENCTZKMOJ-NSHDSACASA-N |
The stereochemistry at the 3-position of the pyrrolidine ring (denoted as (3S)) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .
Synthesis and Manufacturing
Synthetic Pathways
While detailed protocols remain proprietary, the synthesis likely involves:
-
Amide Coupling: Reaction between 3-(trifluoromethyl)benzoic acid and ethylenediamine derivatives.
-
Pyrrolidine Functionalization: Introduction of the 3-aminopyrrolidine moiety via nucleophilic substitution or reductive amination.
-
Salt Formation: Conversion to the hydrochloride salt for improved solubility.
Purification and Characterization
-
Chromatography: HPLC or flash chromatography for isolating enantiomerically pure forms.
-
Spectroscopic Analysis:
-
¹H/¹³C NMR confirms proton environments and carbon frameworks.
-
Mass Spectrometry validates molecular weight ([M+H]⁺ = 316.1 for free base).
-
Pharmacological Applications
Chemokine Receptor Modulation
The compound acts as a CCR2 (Chemokine Receptor 2) antagonist, inhibiting Monocyte Chemoattractant Protein-1 (MCP-1)-mediated immune responses . This mechanism is pivotal in:
-
Inflammatory Diseases: Attenuating monocyte migration in rheumatoid arthritis, lupus, and atherosclerosis .
-
Autoimmune Disorders: Reducing T-cell infiltration in multiple sclerosis and transplant rejection models .
Table 2: Key Pharmacodynamic Properties
| Parameter | Value/Effect |
|---|---|
| Target | CCR2 Receptor |
| IC₅₀ (MCP-1 Inhibition) | <100 nM (in vitro) |
| Selectivity | >100-fold over CCR1, CCR3, and CCR5 |
Preclinical Efficacy
-
Arthritis Models: Oral administration (10 mg/kg/day) reduced joint inflammation by 60% in murine collagen-induced arthritis .
-
Renal Fibrosis: Attenuated TGF-β1-mediated fibrosis in kidney epithelial cells via CCR2/STAT3 pathway suppression .
Physicochemical and ADME Properties
Solubility and Permeability
-
Aqueous Solubility: <1 mg/mL (free base); improves to 5–10 mg/mL as hydrochloride salt.
-
LogP: 2.1 (calculated), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Metabolic Stability
-
CYP450 Interactions: Minimal inhibition of CYP3A4/2D6 at therapeutic concentrations .
-
Half-Life: ~4 hours in rodent hepatic microsomes, suggesting need for twice-daily dosing .
Analytical Characterization Methods
Quality Control Assays
-
Purity Analysis: Reverse-phase HPLC (≥98% purity).
-
Chiral Purity: Chiralcel OD-H column to confirm enantiomeric excess >99%.
Structural Elucidation
-
X-ray Crystallography: Resolved the (S)-configuration at the pyrrolidine 3-position .
-
FT-IR Spectroscopy: Identified amide C=O stretch at 1650 cm⁻¹ and NH bend at 1550 cm⁻¹.
Future Directions and Challenges
Clinical Translation
-
Bioavailability Optimization: Prodrug strategies to enhance oral absorption.
-
Targeted Delivery: Nanoparticle formulations for site-specific action in inflammatory lesions.
Intellectual Landscape
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume